molecular formula C29H36O15 B12519022 {6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12519022
M. Wt: 624.6 g/mol
InChI Key: FNMHEHXNBNCPCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isoacteoside can be synthesized through the isomerization of acteoside under specific conditions. The process involves heating acteoside, which leads to its conversion into isoacteoside . This method is particularly useful for obtaining isoacteoside from natural sources where acteoside is more abundant.

Industrial Production Methods

High-speed counter-current chromatography (HSCCC) is a powerful technique used for the preparative separation and purification of isoacteoside from plant extracts . This method allows for the efficient isolation of isoacteoside along with other bioactive components from plants like Cistanche deserticola .

Chemical Reactions Analysis

Types of Reactions

Isoacteoside undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or stability.

Common Reagents and Conditions

Common reagents used in the reactions involving isoacteoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation of the compound.

Major Products Formed

The major products formed from the reactions of isoacteoside depend on the type of reaction. For instance, oxidation of isoacteoside can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .

Comparison with Similar Compounds

Isoacteoside is often compared with its structural isomer, acteoside. Both compounds share similar biological activities, but isoacteoside has been found to have more potent effects in certain conditions, such as acute kidney injury . Other similar compounds include acanthaminoside and lyoniresinol, which also exhibit antioxidant and anti-inflammatory properties .

List of Similar Compounds

  • Acteoside
  • Acanthaminoside
  • Lyoniresinol
  • α-Amyrin

Isoacteoside stands out due to its unique ability to modulate multiple signaling pathways, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHEHXNBNCPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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